dimethyltyrosine - 17350-74-2

dimethyltyrosine

Catalog Number: EVT-1750835
CAS Number: 17350-74-2
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dimethyltyrosine, more commonly known as dimethyltyrosine (DMT), is a synthetic amino acid derivative. [, , , , ] It serves as a crucial building block in synthesizing various biologically active compounds, particularly opioid receptor modulators. [, , , , , , , , ] DMT is not naturally occurring and is primarily recognized for its research applications. [, , , ]

Synthesis Analysis
  • Diketopiperazine-Mediated Route: This route involves synthesizing DMT and its derivatives, such as 2′,6′-dimethylphenylalanine (DMP), through a diketopiperazine intermediate. []
  • Asymmetric Hydrogenation: This approach utilizes an asymmetric hydrogenation reaction to selectively produce (S)-N-Boc-2,6-dimethyltyrosine. Key improvements in this method include a one-pot process for synthesizing the hydrogenation substrate and the identification of more active catalysts, allowing for reduced catalyst loading. []
  • Palladium-Catalyzed C-H Functionalization: This efficient and short route involves a palladium-catalyzed ortho-dimethylation of tyrosine-derived picolinamide, leading to the synthesis of (S)-N-Boc-2,6-dimethyltyrosine and its analogs. This method is particularly notable for its ability to prevent racemization at chiral centers. []
  • Pinacolinamide-Enabled C-H Dimethylation: This method employs pinacolinamide as a directing group in a palladium-catalyzed C-H dimethylation reaction of 4-dibenzylamino phenylalanine. This approach allows for the synthesis of a variety of 2,6-dimethyltyrosine-like amino acids with different functionalities at the 4-position. []
  • From (S)-2,6-Dimethyltyrosine [(S)-DMT]: This route focuses on the efficient and highly asymmetric synthesis of (S)-DMT, a crucial building block, though specific details of this route are not provided. []
Molecular Structure Analysis
  • Peptide Bond Formation: DMT, like other amino acids, readily undergoes peptide bond formation reactions, enabling its incorporation into peptide sequences. [, , , , , , , , , , , , ] This property is fundamental for designing and synthesizing various DMT-containing peptides for opioid receptor studies. [, , , ]
  • Esterification: DMT can be esterified, particularly at the carboxylic acid group, to modify its physicochemical properties, such as lipophilicity. This modification can influence its membrane permeability and bioavailability. []
  • Glycosylation: DMT-containing peptides can be further modified through glycosylation at the N- or C-terminus. This modification affects the peptide's transport properties across biological barriers like the blood-brain barrier. []

For instance, DMT is frequently incorporated into peptides targeting the mu opioid receptor (MOR), often resulting in potent analgesic effects. [, , , , , , , , , ] The presence of DMT can also influence a peptide's interaction with other opioid receptors, such as the delta opioid receptor (DOR) and the kappa opioid receptor (KOR), contributing to mixed agonist/antagonist profiles. [, , , , , , , , ]

Physical and Chemical Properties Analysis
  • Hydrophilicity/Lipophilicity: The presence of both a hydrophilic carboxylic acid group and a hydrophobic aromatic ring suggests that DMT possesses a balanced hydrophilic/lipophilic character. [] Modifications such as esterification or the addition of lipophilic groups can alter this balance, influencing its membrane permeability. [, , ]
  • Chirality: DMT exists as two enantiomers due to the chiral center at the α-carbon. The (S)-enantiomer is predominantly used in opioid peptide synthesis and exhibits higher biological activity. [, , ]

Opioid Research:

  • Development of Analgesics: DMT serves as a crucial building block in designing potent and selective opioid peptides for pain management. [, , , , , , , , , , , , ] For instance, the DMT-containing peptide [Dmt1]DALDA exhibits potent analgesic effects with a longer duration of action compared to morphine. [, ]
  • Investigating Opioid Receptor Pharmacology: DMT-containing peptides are essential tools for studying the structure, function, and pharmacology of opioid receptors. [, , , , , , , , , , , , , ] These peptides help elucidate receptor subtype selectivity, agonist/antagonist properties, and downstream signaling mechanisms. [, , , , ]
  • Developing Opioid Receptor Antagonists: Specific DMT-containing peptides act as antagonists at opioid receptors and are valuable tools in studying opioid dependence and developing treatments for opioid addiction. [, , , , , , , , ]
Applications
  • Studying Mitochondrial Function: DMT derivatives, incorporated into cell-penetrating peptides, have been used to target mitochondria and investigate mitochondrial function. [, ] These peptides have shown potential in protecting against mitochondrial damage and oxidative stress. [, ]
  • Investigating Pigmentation and Behavior: DMT has been shown to induce phenotypic changes in Drosophila melanogaster, mimicking the effects of the "yellow" gene responsible for body color. Additionally, DMT influences male courtship behavior, suggesting potential applications in studying pigmentation pathways and behavior. []
Future Directions
  • Developing Systemically Active Analgesics: Research can focus on developing DMT-containing opioid peptides with improved pharmacokinetic properties, allowing for effective systemic administration and broader therapeutic applications. [, , ]
  • Exploring Multifunctional Opioid Ligands: Investigating DMT-containing peptides with mixed opioid receptor activities, such as μ agonist/δ antagonist profiles, holds promise for developing analgesics with fewer side effects and reduced tolerance development. [, , , ]
  • Investigating DMT's Role in Mitochondrial Protection: Further research can elucidate the mechanisms by which DMT-containing peptides protect mitochondria from damage, potentially leading to novel therapeutic strategies for diseases involving mitochondrial dysfunction. [, ]

2′,6′-Dimethyltyrosine-D-Arg-Phe-Lys-NH2

  • Compound Description: A highly potent and long-acting opioid peptide analgesic. It exhibits cardioprotective effects during myocardial ischemia and reperfusion, showing improved recovery of left ventricular function and reduced reperfusion arrhythmia compared to morphine in rat models. []
  • Relevance: This compound is a peptide incorporating dimethyltyrosine at its N-terminus. This modification contributes to its high potency and long duration of action as a μ-opioid agonist. [, , , , ]

[β-Methyl-2′,6′-dimethyltyrosine1]-Substituted Cyclic [D-Pen2,D-Pen5]Enkephalin Analogs

  • Compound Description: A series of cyclic enkephalin analogs containing β-methyl-2′,6′-dimethyltyrosine (TMT) substitutions at position 1. These modifications impact antinociceptive potency and opioid receptor selectivity, with some analogs displaying a preference for μ- and δ1-opioid receptors. [, ]
  • Relevance: These compounds are structurally related to dimethyltyrosine through the incorporation of the TMT residue, highlighting how subtle structural changes to the tyrosine scaffold can significantly alter opioid receptor subtype selectivity. [, ]
  • Compound Description: A series of deltorphin analogs featuring β-methyl-2′,6′-dimethyltyrosine (TMT) substitutions at position 1. These analogs display varying antinociceptive potencies and exhibit selectivity towards δ2-opioid receptors, with some also showing activity at μ-opioid receptors. [, ]
  • Relevance: Similar to the enkephalin analogs, the incorporation of the TMT, a derivative of dimethyltyrosine, in these deltorphin analogs demonstrates the impact of subtle structural modifications on opioid receptor subtype selectivity. [, ]

(2S,3R) beta-methyl-2′,6′-dimethyltyrosine-L-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-L-Tic-OH]

  • Compound Description: A constrained opioid peptide demonstrating high affinity and selectivity for δ-opioid receptors. It acts as a potent antagonist at these receptors in mouse brain, effectively blocking the effects of δ-selective agonists without affecting μ-opioid receptor-mediated responses. [, ]
  • Relevance: This compound incorporates dimethyltyrosine within its constrained structure, highlighting its use in the development of highly selective opioid antagonists. The presence of the tetrahydroisoquinoline moiety introduces conformational rigidity, potentially contributing to its high affinity and selectivity for δ-opioid receptors. [, ]
  • Compound Description: A class of opioid peptidomimetics based on the Dmt-Tiq scaffold. Modifications to the aromatic tetrahydroisoquinoline core, particularly the addition of a 7-benzyl pendant, can shift the activity profile from selective δ-opioid receptor antagonism to a combination of κ-opioid receptor agonism and μ-opioid receptor partial agonism. [, ]
  • Relevance: These compounds incorporate dimethyltyrosine as a key structural element, showcasing its versatility in developing diverse opioid receptor ligands. Subtle alterations to the tetrahydroisoquinoline moiety can fine-tune receptor subtype selectivity and functional activity, highlighting the importance of this structural motif. [, ]

3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp)

  • Compound Description: An unnatural amino acid used in the development of dynorphin A-derived κ-opioid antagonists. It lacks the N-terminal amino group present in dimethyltyrosine, which is considered crucial for opioid agonist activity. []
  • Relevance: This compound is structurally similar to dimethyltyrosine, lacking only the N-terminal amino group. This modification contributes to the antagonist properties of its dynorphin A analogs. []

(2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]

  • Compound Description: Another unnatural amino acid used to develop potent and selective dynorphin A-derived κ-opioid antagonists. Like Dhp, it lacks the N-terminal amino group present in dimethyltyrosine and features an additional methyl group. []
  • Relevance: Similar to Dhp, this compound is structurally related to dimethyltyrosine, lacking the N-terminal amino group and incorporating an additional methyl group. This modification, particularly in the context of dynorphin A analogs, contributes to potent and selective κ-opioid antagonism. []

N-Boc-2,6-dimethyltyrosine

  • Compound Description: A protected form of dimethyltyrosine commonly used in peptide synthesis. The N-Boc protecting group allows for controlled manipulation of the amino acid during chemical reactions. [, ]
  • Relevance: This compound is a directly protected form of dimethyltyrosine, commonly employed in peptide synthesis to introduce the dimethyltyrosine residue into peptide sequences. [, ]

(S)-N-Boc-2,6-dimethyltyrosine

  • Compound Description: The enantiomerically pure (S)-form of N-Boc-2,6-dimethyltyrosine. [] This specific enantiomer is often required in the synthesis of biologically active peptides.
  • Relevance: This compound is the enantiomerically pure form of N-Boc-2,6-dimethyltyrosine. This enantiomeric purity is often crucial for the synthesis of biologically active peptides, as different enantiomers can exhibit different interactions with biological targets. []

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid)

  • Compound Description: A naturally occurring compound used as a starting material in organic synthesis. It was incorporated into a neurotensin(8-13) analog to enhance its hydrophilicity. []
  • Relevance: While not structurally similar to dimethyltyrosine, shikimic acid is relevant in this context as it highlights a strategy for modifying peptide properties, in this case, enhancing the hydrophilicity of a neurotensin analog, which may be relevant for improving the pharmacokinetic properties of peptides containing dimethyltyrosine. []

2′,6′-Dimethylphenylalanine (DMP)

  • Compound Description: A synthetic analog of phenylalanine with methyl groups at the 2′ and 6′ positions of the aromatic ring, similar to dimethyltyrosine. DMP has shown to be a useful surrogate for Phe and, surprisingly, for Tyr in opioid peptides. []
  • Relevance: This compound is structurally analogous to dimethyltyrosine, lacking only the hydroxyl group on the aromatic ring. Despite this difference, DMP exhibits similar effects on opioid peptide activity, indicating its potential as a substitute for both phenylalanine and tyrosine in these molecules. []

H-Tyr-Tic-Phe-Phe-OH (TIPP)

  • Compound Description: A tetrapeptide containing tyrosine, tetrahydroisoquinoline-3-carboxylic acid (Tic), and two phenylalanine residues. This peptide acts as a mu-opioid agonist and was used as a scaffold to investigate the effects of dimethyltyrosine and β-methyl-cyclohexylalanine incorporation. []
  • Relevance: While not directly containing dimethyltyrosine, TIPP serves as a backbone structure for exploring the impact of incorporating dimethyltyrosine and other unnatural amino acids. Modifications to the TIPP sequence, particularly the substitution of tyrosine with dimethyltyrosine, have resulted in analogs with distinct pharmacological profiles, highlighting the significant influence of even subtle structural changes. []

Properties

CAS Number

17350-74-2

Product Name

(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

IUPAC Name

2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)

InChI Key

WJJGAKCAAJOICV-UHFFFAOYSA-N

SMILES

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.